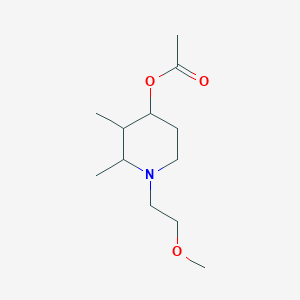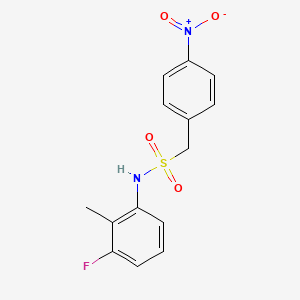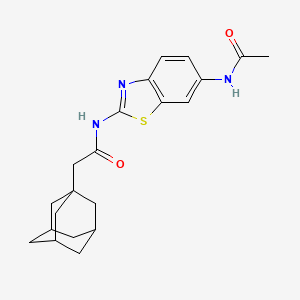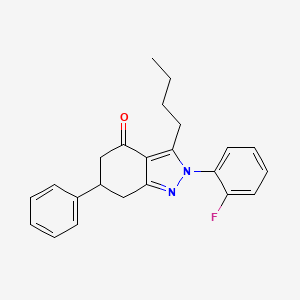
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethyl-1,5-diaminopentane.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: A related compound with similar structural features but different functional groups.
1-Methoxy-2-propyl acetate: Another similar compound used in various industrial applications.
Uniqueness
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate is unique due to its specific combination of functional groups and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-yl] acetate |
InChI |
InChI=1S/C12H23NO3/c1-9-10(2)13(7-8-15-4)6-5-12(9)16-11(3)14/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
IJRVCTCXVNZQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1OC(=O)C)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole](/img/structure/B11493467.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493471.png)
![2'-amino-1'-(4-ethylphenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493485.png)
![3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B11493493.png)

![3-(4-Chlorophenyl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11493503.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11493510.png)

![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11493525.png)
![4-(3-chlorophenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11493529.png)
![methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493546.png)
![(5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol](/img/structure/B11493548.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11493549.png)
